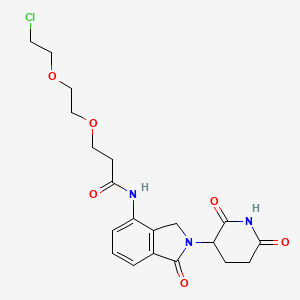
Lenalidomide-CO-PEG2-Cl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lenalidomide-CO-PEG2-Cl is a derivative of lenalidomide, a well-known immunomodulatory drug. This compound is designed to enhance the therapeutic properties of lenalidomide by incorporating a polyethylene glycol (PEG) linker and a chlorine atom. The PEG linker improves the solubility and bioavailability of the compound, while the chlorine atom can influence its reactivity and binding properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Lenalidomide-CO-PEG2-Cl typically involves several steps:
Bromination: The starting material, methyl 2-methyl-3-nitrobenzoate, undergoes bromination using N-bromosuccinimide in the presence of a radical initiator.
Cyclization: The brominated intermediate is then reacted with 3-aminopiperidine-2,6-dione to form the core structure of lenalidomide.
PEGylation: The lenalidomide core is then conjugated with a PEG2 linker through a carbamate linkage.
Chlorination: Finally, the PEGylated lenalidomide is chlorinated to obtain this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for scalability and efficiency. This includes using environmentally benign solvents and catalysts, as well as optimizing reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Lenalidomide-CO-PEG2-Cl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the nitro group or other functional groups in the compound.
Substitution: The chlorine atom in this compound can be substituted with other nucleophiles to form different derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as iron powder and ammonium chloride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds .
Applications De Recherche Scientifique
Lenalidomide-CO-PEG2-Cl has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used to study protein-ligand interactions and cellular pathways.
Medicine: this compound is investigated for its potential therapeutic effects in treating various cancers and immune-related disorders.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in quality control
Mécanisme D'action
Lenalidomide-CO-PEG2-Cl exerts its effects through multiple mechanisms:
Protein Degradation: The compound binds to cereblon, a substrate receptor of the CRL4 E3 ligase complex, leading to the ubiquitination and degradation of target proteins such as IKZF1 and IKZF3.
Immunomodulation: It modulates the immune response by altering cytokine production and enhancing natural killer cell activity.
Anti-angiogenesis: The compound inhibits the formation of new blood vessels, which is crucial for tumor growth
Comparaison Avec Des Composés Similaires
Similar Compounds
Thalidomide: The parent compound of lenalidomide, known for its immunomodulatory and anti-angiogenic properties.
Pomalidomide: Another derivative of thalidomide with similar but more potent effects.
CC-122 and CC-220: Newer thalidomide analogs designed for better clinical efficacy
Uniqueness
Lenalidomide-CO-PEG2-Cl is unique due to its enhanced solubility and bioavailability provided by the PEG linker, and its potential for targeted protein degradation through the chlorine atom. These modifications make it a valuable compound for both research and therapeutic applications .
Propriétés
Formule moléculaire |
C20H24ClN3O6 |
|---|---|
Poids moléculaire |
437.9 g/mol |
Nom IUPAC |
3-[2-(2-chloroethoxy)ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]propanamide |
InChI |
InChI=1S/C20H24ClN3O6/c21-7-9-30-11-10-29-8-6-18(26)22-15-3-1-2-13-14(15)12-24(20(13)28)16-4-5-17(25)23-19(16)27/h1-3,16H,4-12H2,(H,22,26)(H,23,25,27) |
Clé InChI |
LLIMLUIRVKZRLM-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)CCOCCOCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


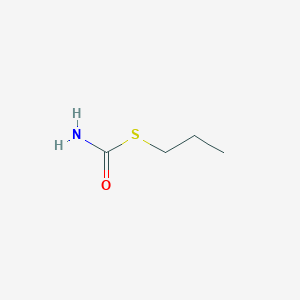

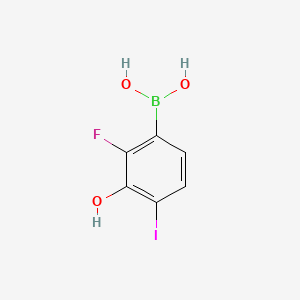
![4,5,6-Trimethoxy-3-[(morpholin-4-yl)methyl]-2-benzofuran-1(3H)-one](/img/structure/B14761555.png)




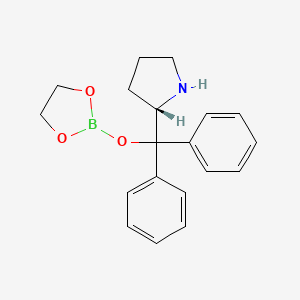
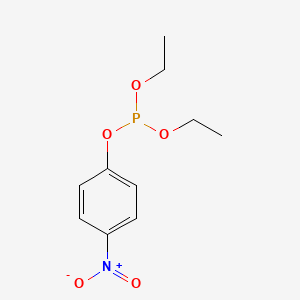
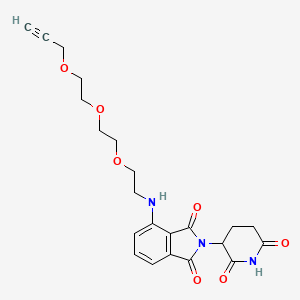

![2-ethyl-N-[4-[4-[N-(2-ethyl-6-methylphenyl)-4-[(E)-2-(4-methylphenyl)ethenyl]anilino]phenyl]phenyl]-6-methyl-N-[4-[(E)-2-(4-methylphenyl)ethenyl]phenyl]aniline](/img/structure/B14761600.png)

